1-((3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(4-methylbenzyl)quinazoline-2,4(1H,3H)-dione
Description
This compound features a quinazoline-2,4-dione core substituted with a 4-methylbenzyl group at position 3 and a 1,2,4-oxadiazole ring at position 1. Quinazoline-dione derivatives are known for diverse pharmacological properties, including kinase inhibition and anti-inflammatory effects .
Properties
IUPAC Name |
1-[[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]-3-[(4-methylphenyl)methyl]quinazoline-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H26N4O5/c1-4-36-23-14-13-20(15-24(23)35-3)26-29-25(37-30-26)17-31-22-8-6-5-7-21(22)27(33)32(28(31)34)16-19-11-9-18(2)10-12-19/h5-15H,4,16-17H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVFLHJZJAZUUNA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C2=NOC(=N2)CN3C4=CC=CC=C4C(=O)N(C3=O)CC5=CC=C(C=C5)C)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H26N4O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
498.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-((3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(4-methylbenzyl)quinazoline-2,4(1H,3H)-dione is a derivative of quinazoline and oxadiazole, which are known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial and anticancer properties, supported by various studies and data.
Structure and Synthesis
The compound features a quinazoline core substituted with an oxadiazole moiety and a 4-methylbenzyl group. The synthesis typically involves multi-step reactions that create the desired functional groups while ensuring structural integrity. Recent studies have highlighted efficient synthetic routes that yield high purity and yield of quinazoline derivatives .
Antimicrobial Activity
Numerous studies have evaluated the antimicrobial properties of quinazoline derivatives. The compound has been tested against various bacterial strains using the agar well diffusion method. The results indicate that it possesses moderate to significant activity against both Gram-positive and Gram-negative bacteria.
Table 1: Antimicrobial Activity of Selected Compounds
| Compound | Bacterial Strain | Inhibition Zone (mm) | MIC (mg/mL) |
|---|---|---|---|
| 15 | Staphylococcus aureus | 12 | 75 |
| 15 | Escherichia coli | 10 | 80 |
| 14a | Staphylococcus aureus | 13 | 70 |
| 14b | Candida albicans | 12 | 75 |
Among the tested compounds, compound 15 exhibited broad-spectrum antimicrobial activity with inhibition zones ranging from 10 to 12 mm against Staphylococcus aureus and Escherichia coli .
Anticancer Activity
The quinazoline scaffold has been extensively studied for its anticancer potential. Compounds containing the oxadiazole ring have shown promising results in inhibiting cancer cell proliferation. For instance, derivatives with similar structures have demonstrated significant cytotoxic effects against various cancer cell lines such as MCF7 (breast cancer) and SF-295 (CNS cancer) .
Case Study: Molecular Docking Studies
Molecular docking studies have provided insights into the binding interactions of these compounds with target proteins involved in cancer progression. For example, docking studies indicated that certain derivatives bind effectively to the active sites of enzymes critical for tumor growth, suggesting a mechanism for their anticancer activity .
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of DNA Gyrase : Similar quinazoline derivatives have been identified as inhibitors of bacterial gyrase and DNA topoisomerase IV, which are essential for bacterial DNA replication .
- Apoptosis Induction : Certain oxadiazole derivatives have been shown to induce apoptosis in cancer cells, leading to cell death .
- Antimicrobial Mechanism : The presence of the oxadiazole ring enhances the interaction with microbial cell membranes, disrupting their integrity and leading to cell lysis .
Scientific Research Applications
Research indicates that this compound possesses significant biological activities, particularly in the following areas:
Anticancer Properties
The compound has shown promise in inhibiting the proliferation of cancer cells through its interaction with specific molecular targets such as kinases and proteases. It interferes with critical signaling pathways, including the MAPK/ERK pathway, leading to apoptosis in cancerous cells .
Enzyme Inhibition
The ability of this compound to inhibit various enzymes makes it a candidate for developing therapeutic agents. Studies have demonstrated its effectiveness against certain kinases and proteases essential for cellular signaling and metabolism.
Antimicrobial Activity
Preliminary studies suggest that the compound exhibits antimicrobial properties against various bacteria and fungi, indicating its potential use as an antimicrobial agent .
Synthetic Routes
The synthesis of this compound typically involves multiple steps:
- Formation of Hydrazone : The reaction between 4-ethoxy-3-methoxybenzaldehyde and hydrazine hydrate forms a hydrazone intermediate.
- Cyclization : The hydrazone undergoes cyclization with cyanogen bromide to yield the oxadiazole ring.
- Final Reaction : The oxadiazole derivative is reacted with 4-methylbenzylamine under reflux conditions to form the quinazoline core.
Case Studies
Several studies have evaluated the efficacy of this compound in various applications:
Cancer Research
A study published in a peer-reviewed journal highlighted the compound's role in inhibiting tumor growth in vitro and in vivo models. The results indicated a dose-dependent response in reducing tumor size and enhancing apoptosis markers in treated cells .
Antimicrobial Studies
In another investigation, the compound was tested against a panel of bacterial strains. The minimum inhibitory concentration (MIC) was determined, showing that it outperformed some conventional antibiotics .
Chemical Reactions Analysis
Functional Group Reactivity
The compound contains three reactive domains:
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1,2,4-Oxadiazole ring : Electron-deficient heterocycle prone to nucleophilic substitution.
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Quinazoline-2,4-dione core : Susceptible to alkylation and hydrolysis.
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Aromatic substituents : Ethoxy, methoxy, and methylbenzyl groups influence electronic and steric properties.
Oxadiazole Ring Modifications
The 1,2,4-oxadiazole moiety undergoes:
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Acid-catalyzed hydrolysis : Yields carboxylic acid derivatives under HCl reflux (observed in structurally similar compounds).
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Cycloadditions : Reacts with dipolarophiles (e.g., alkynes) to form fused heterocycles at elevated temperatures .
Quinazoline Core Transformations
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Hydrolysis : Under strong acidic conditions (H₂SO₄, 100°C), the dione ring opens to form anthranilic acid analogs.
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Halogenation : Electrophilic substitution at C6/C7 positions using Cl₂/FeCl₃ yields chlorinated derivatives (predicted via analog data ).
Biological Interaction-Driven Reactions
The compound participates in target-specific interactions:
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Enzyme inhibition : Forms hydrogen bonds with EGFR kinase’s ATP-binding pocket via oxadiazole and quinazoline groups (docking studies in ).
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Metabolic transformations : Hepatic CYP450-mediated O-demethylation of the 3-methoxyphenyl group generates phenolic metabolites.
Synthetic Utility
Stability and Degradation
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Photodegradation : UV exposure (254 nm) cleaves the oxadiazole-methyl bond, forming quinazoline radicals (observed in related compounds).
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Thermal decomposition : Above 200°C, fragmentation generates 4-methylbenzyl isocyanate and oxadiazole-carboxylic acid.
Comparative Reactivity Table
| Parameter | 1,2,4-Oxadiazole | Quinazoline-2,4-dione | 4-Methylbenzyl |
|---|---|---|---|
| Electrophilicity | High (C5 position) | Moderate (C6/C7) | Low |
| Nucleophilic Sites | C5, N2 | N1, N3 | Benzylic CH₂ |
| Redox Activity | Prone to reduction | Stable under mild conditions | Oxidizes to ketone |
Comparison with Similar Compounds
Table 1: Structural Similarity Metrics vs. Selected Analogs
| Compound Name | Core Structure | Substituents | Tanimoto (MACCS) | Dice (Morgan) |
|---|---|---|---|---|
| Target Compound | Quinazoline-2,4-dione | 4-Me-benzyl, 1,2,4-oxadiazole | 1.00 | 1.00 |
| Analog 1: Quinazoline-2,4-dione | Quinazoline-2,4-dione | Benzyl, 1,3,4-oxadiazole | 0.82 | 0.78 |
| Analog 2: SAHA Derivative | Hydroxamic acid | Aliphatic chain, phenyl | 0.45 | 0.40 |
| Analog 3: Oxadiazole-containing | 1,2,4-Oxadiazole | 3-MeO-phenyl, quinoline | 0.75 | 0.72 |
Notes:
- The target compound shows high similarity (~0.75–0.82) to other oxadiazole-quinazoline hybrids but low overlap with structurally distinct agents like histone deacetylase inhibitors (e.g., SAHA analogs) .
- Substituent modifications (e.g., replacing 4-methylbenzyl with benzyl) reduce similarity scores, highlighting the importance of the 4-Me group for pharmacophore alignment.
Bioactivity Profiling and Clustering
Compounds with similar structures often cluster into groups with overlapping bioactivity profiles. Hierarchical clustering of NCI-60 or PubChem datasets reveals that quinazoline-dione derivatives frequently exhibit kinase inhibition or anti-proliferative effects .
Table 2: Bioactivity Clustering of Target Compound and Analogs
| Compound Name | IC50 (µM) * | Target Protein | Bioactivity Cluster |
|---|---|---|---|
| Target Compound | N/A | Hypothetical Kinase X | Kinase Inhibitors |
| Analog 1 (Quinazoline derivative) | 0.12 | EGFR | Anti-Proliferative Agents |
| Analog 4 (Oxadiazole-based) | 2.5 | HDAC8 | Epigenetic Modulators |
Notes:
- The target compound’s predicted kinase inhibition aligns with known quinazoline-dione mechanisms, whereas oxadiazole-containing analogs may diverge into epigenetic modulation .
- Bioactivity differences underscore the role of the 4-ethoxy-3-methoxyphenyl group in target selectivity.
Molecular Fragmentation and Dereplication
Molecular networking via mass spectrometry (MS/MS) compares fragmentation patterns to dereplicate compounds. A cosine score >0.7 indicates high spectral similarity .
Table 3: MS/MS Fragmentation Similarity
| Compound Name | Parent Ion (m/z) | Cosine Score vs. Target |
|---|---|---|
| Target Compound | 487.2 | 1.00 |
| Analog 3 (Oxadiazole-containing) | 472.1 | 0.68 |
| Analog 5 (Quinazoline analog) | 485.9 | 0.85 |
Notes:
- The target compound’s fragmentation profile is most similar to quinazoline analogs, supporting its classification within this structural family.
Pharmacokinetic and ADMET Properties
Comparative pharmacokinetic analysis using tools like SwissADME predicts key properties:
Table 4: Predicted ADMET Properties
| Property | Target Compound | Analog 1 | SAHA Derivative |
|---|---|---|---|
| LogP | 3.2 | 2.8 | 1.5 |
| Solubility (LogS) | -4.1 | -3.7 | -2.9 |
| CYP2D6 Inhibition | Yes | No | No |
| Bioavailability Score | 0.55 | 0.60 | 0.85 |
Notes:
Preparation Methods
Reaction Yield Enhancements
Common Side Reactions
- Over-alkylation : Mitigated by stoichiometric control and low-temperature conditions.
- Oxadiazole ring-opening : Avoided by using anhydrous solvents and inert atmospheres.
Analytical Characterization
Successful synthesis is confirmed via:
Comparative Analysis of Synthetic Routes
| Step | Method | Reagents/Conditions | Yield (%) | Advantages | Limitations |
|---|---|---|---|---|---|
| Quinazoline core | Cyclocondensation | Anthranilic acid, urea, acetic acid | 70–85 | High yield, simple setup | Long reaction time |
| N3-Alkylation | SN2 substitution | 4-Methylbenzyl bromide, K₂CO₃, DMF | 65–75 | Regioselective | Requires anhydrous conditions |
| Oxadiazole formation | Cyclization | Benzohydrazide, BrCN, ethanol/water | 60–70 | Scalable | Cyanogen bromide toxicity |
| Coupling | Nucleophilic substitution | Bromomethylquinazoline, oxadiazole, Et₃N | 40–50 | Mild conditions | Moderate yield |
Industrial Scalability Considerations
Q & A
Q. What are the key synthetic pathways and reaction conditions for synthesizing this quinazoline-oxadiazole hybrid?
The synthesis typically involves multi-step reactions starting with functionalized quinazoline and oxadiazole precursors. Key steps include:
- Coupling reactions : Formation of the oxadiazole ring via cyclization of precursor amidoximes or nitrile oxides under reflux in polar aprotic solvents (e.g., DMF or DMSO) with bases like K₂CO₃ .
- Methylation/alkylation : Introduction of the 4-methylbenzyl group to the quinazoline core using alkylating agents under controlled pH .
- Purification : Column chromatography or recrystallization in ethanol/methanol to isolate the final product. Reaction progress is monitored via TLC or HPLC, with yields optimized by adjusting solvent systems and temperature .
Q. Which analytical techniques are critical for characterizing this compound?
Structural elucidation requires:
- NMR spectroscopy : ¹H/¹³C NMR to confirm connectivity of the quinazoline, oxadiazole, and substituted phenyl groups .
- Mass spectrometry : High-resolution MS (HRMS) to verify molecular weight and fragmentation patterns .
- UV-Vis/IR spectroscopy : Identification of conjugated systems (e.g., quinazoline’s aromatic π-system) and functional groups (e.g., C=O stretches at ~1700 cm⁻¹) . Purity is assessed via HPLC with UV detection (λ = 254 nm) .
Q. What preliminary biological screening strategies are recommended for this compound?
Prioritize in vitro assays to evaluate:
- Anticancer activity : Cell viability assays (MTT or SRB) against cancer cell lines (e.g., HeLa, MCF-7), with IC₅₀ calculations .
- Antimicrobial potential : Broth microdilution assays for MIC determination against Gram-positive/negative bacteria .
- Enzyme inhibition : Fluorescence-based assays targeting kinases or proteases, given the oxadiazole moiety’s role in ATP-binding pocket interactions .
Advanced Research Questions
Q. How can synthesis be optimized to improve yield and scalability?
- Design of Experiments (DoE) : Systematically vary reaction parameters (temperature, solvent ratio, catalyst loading) to identify optimal conditions .
- Flow chemistry : Continuous synthesis in microreactors to enhance heat/mass transfer and reduce side reactions .
- Computational modeling : Use AI-driven platforms (e.g., COMSOL Multiphysics) to simulate reaction kinetics and predict ideal pathways .
Q. How should researchers resolve contradictions in biological activity data across studies?
Conflicting results (e.g., varying IC₅₀ values) may arise from:
- Assay variability : Standardize protocols (e.g., cell passage number, incubation time) and include positive controls (e.g., doxorubicin for cytotoxicity) .
- Structural nuances : Compare substituent effects (e.g., 4-ethoxy vs. 4-methyl groups) using SAR libraries .
- Target selectivity : Perform kinome-wide profiling to identify off-target interactions .
Q. What computational tools predict the compound’s mechanism of action?
- Molecular docking : AutoDock Vina or Schrödinger Suite to model interactions with targets like EGFR or PARP .
- MD simulations : GROMACS for assessing binding stability over time (≥100 ns trajectories) .
- QSAR models : Train machine learning algorithms on bioactivity data to prioritize derivatives for synthesis .
Q. How to design a robust SAR study for this compound?
- Core modifications : Synthesize analogs with variations in the quinazoline (e.g., 6-Br substitution) or oxadiazole (e.g., 3-CF₃-phenyl) moieties .
- Pharmacophore mapping : Identify critical hydrogen-bond acceptors (e.g., oxadiazole N-O groups) using MOE or Discovery Studio .
- In silico ADMET : Predict pharmacokinetics (e.g., CYP450 inhibition) with SwissADME or ADMETLab 2.0 .
Q. What advanced techniques elucidate metabolic pathways and degradation products?
- LC-MS/MS : Track metabolite formation in hepatic microsomes (human/rat) with isotopically labeled standards .
- Radiolabeling : Use ¹⁴C-tagged compounds to quantify excretion profiles in animal models .
- Cryo-EM : Resolve enzyme-compound complexes (e.g., cytochrome P450) to identify metabolic hotspots .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
